molecular formula C15H11ClN2O4S B3168774 methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide CAS No. 932975-40-1

methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide

Cat. No. B3168774
CAS RN: 932975-40-1
M. Wt: 350.8 g/mol
InChI Key: PSRDRRMSFUXRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide, commonly known as CMTM, is a chemical compound that has gained significant attention in the field of scientific research. CMTM belongs to the class of benzothiadiazine derivatives, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

CMTM exerts its effects by modulating the activity of various signaling pathways involved in immune responses. Specifically, CMTM has been shown to activate the JAK-STAT signaling pathway, which plays a crucial role in regulating immune cell function. Moreover, CMTM can also inhibit the activity of certain enzymes involved in the inflammatory response, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
CMTM has been shown to have several biochemical and physiological effects, including the modulation of immune cell activity, inhibition of inflammatory response, and anti-cancer and anti-viral properties. Additionally, CMTM has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

CMTM has several advantages for lab experiments, including its high purity and stability, making it suitable for various research applications. Moreover, CMTM has a well-defined mechanism of action, making it easier to study its effects on immune cells and signaling pathways. However, CMTM has certain limitations, including its relatively high cost and limited availability, which may hinder its widespread use in research.

Future Directions

Several future directions can be explored in the field of CMTM research, including the development of novel CMTM derivatives with improved efficacy and safety profiles. Moreover, further studies are needed to elucidate the precise mechanisms of CMTM action and its potential applications in various disease conditions. Additionally, the development of new delivery systems for CMTM may enhance its bioavailability and therapeutic potential.
Conclusion:
CMTM is a promising compound with potential therapeutic applications in various disease conditions. Its ability to modulate the immune system and inhibit inflammation makes it an attractive candidate for the development of novel therapies. However, further research is needed to fully understand its mechanisms of action and potential applications.

Scientific Research Applications

CMTM has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. In recent years, CMTM has gained significant attention for its role in modulating the immune system. Several studies have shown that CMTM can enhance the activity of immune cells, such as T-cells and natural killer cells, leading to improved immune responses against cancer and viral infections.

properties

IUPAC Name

methyl 1-(4-chlorophenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4S/c1-22-15(19)14-17-18(11-8-6-10(16)7-9-11)12-4-2-3-5-13(12)23(14,20)21/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRDRRMSFUXRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
Reactant of Route 2
Reactant of Route 2
methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
Reactant of Route 3
Reactant of Route 3
methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
Reactant of Route 4
Reactant of Route 4
methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
Reactant of Route 5
methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
Reactant of Route 6
methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.